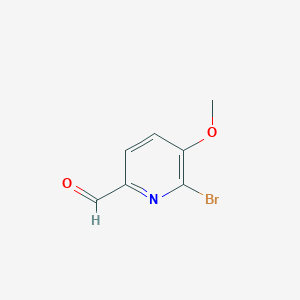

6-Bromo-5-methoxypicolinaldehyde

Descripción general

Descripción

6-Bromo-5-methoxypicolinaldehyde: is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of picolinaldehyde, featuring a bromine atom at the sixth position and a methoxy group at the fifth position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-5-methoxypicolinaldehyde typically involves the bromination of 5-methoxypicolinaldehyde. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 6-Bromo-5-methoxypicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The bromine atom can be substituted with various nucleophiles in reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with boronic acids or esters as the nucleophiles.

Major Products Formed:

Oxidation: Formation of 6-Bromo-5-methoxypicolinic acid.

Reduction: Formation of 6-Bromo-5-methoxypicolinyl alcohol.

Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

6-Bromo-5-methoxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine:

In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry:

In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its role as a building block in organic synthesis makes it a versatile compound for various industrial applications.

Mecanismo De Acción

The mechanism of action of 6-Bromo-5-methoxypicolinaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which can participate in various chemical reactions. In biological systems, if used as a drug or drug precursor, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparación Con Compuestos Similares

- 5-Bromo-6-methoxypicolinaldehyde

- 5-Methoxypicolinaldehyde

- 6-Bromo-3-methoxypicolinaldehyde

Comparison:

6-Bromo-5-methoxypicolinaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring This positioning can influence its reactivity and the types of reactions it undergoes

Actividad Biológica

6-Bromo-5-methoxypicolinaldehyde (CAS No. 329217-74-5) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol. Its structure features a bromine atom at the 6-position and a methoxy group at the 5-position of the picolinaldehyde framework, which is derived from pyridine. This unique arrangement contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group are crucial for binding to these targets, influencing various biochemical pathways. Notably, it has been identified as a potential enzyme inhibitor , modulating enzyme activity by binding to active sites on target enzymes.

Key Mechanisms:

- Enzyme Inhibition : It binds selectively to certain enzymes, potentially leading to therapeutic applications.

- Receptor Interaction : The compound may act on specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies suggest it may have antitumor properties, acting on tubulin similar to other bromo-substituted compounds .

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This kinase is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds structurally related to this compound have shown inhibitory effects on GSK-3 .

- Potential Neuroprotective Effects : Due to its interactions with acetylcholinesterase (AChE), it may offer protective effects against organophosphate poisoning, suggesting potential use in neurodegenerative disease treatments .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-Bromo-3-methoxypicolinaldehyde | 0.74 | Different substitution pattern affecting reactivity |

| 5-Bromo-3-(dimethylamino)picolinaldehyde | 0.78 | Presence of dimethylamino group alters solubility |

| 6-Bromo-4-methoxypicolinic acid | 0.73 | Carboxylic acid functionality enhances solubility |

The positioning of functional groups significantly influences the compound's reactivity and biological interactions compared to its analogs.

Propiedades

IUPAC Name |

6-bromo-5-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVQCSLXWUKOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624092 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329217-74-5 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.